4-((4-Bromobenzyl)sulfonyl)morpholine
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Overview
Description
4-((4-Bromobenzyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.21 g/mol It is characterized by the presence of a bromobenzyl group attached to a sulfonyl morpholine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzyl)sulfonyl)morpholine typically involves the reaction of 4-bromobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromobenzyl)sulfonyl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the sulfonyl group.
4-(4-Morpholinyl)butyl]morpholine: Contains a morpholine ring but with different substituents.
4-(4-Morpholinyl)-4-oxo-2-butenoyl]morpholine: Contains a morpholine ring with an additional oxo group.
Uniqueness
4-((4-Bromobenzyl)sulfonyl)morpholine is unique due to the presence of both the bromobenzyl and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJQFTUWMFCQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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